Trimethylsilyl 4-methoxybenzoate
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Overview
Description
Trimethylsilyl 4-methoxybenzoate is an organic compound with the molecular formula C11H16O3Si. It is a derivative of 4-methoxybenzoic acid, where the carboxyl group is esterified with a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its unique properties, such as increased volatility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl 4-methoxybenzoate can be synthesized through the esterification of 4-methoxybenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the trimethylsilyl chloride reacting with the carboxyl group of the 4-methoxybenzoic acid to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated derivatization protocols. These protocols can be optimized for high yield and purity, often employing reagents like N,O-bis(trimethylsilyl)trifluoroacetamide .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-methoxybenzoic acid and trimethylsilanol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Major Products Formed
Substitution Reactions: Depending on the reagent used, various substituted benzoates can be formed.
Hydrolysis: The primary products are 4-methoxybenzoic acid and trimethylsilanol.
Scientific Research Applications
Trimethylsilyl 4-methoxybenzoate has several applications in scientific research:
Analytical Chemistry: It is used as a derivatizing agent to increase the volatility of compounds for gas chromatography-mass spectrometry (GC-MS) analysis.
Organic Synthesis: It serves as a protecting group for carboxyl groups during multi-step synthesis processes.
Material Science: The compound is used in the synthesis of various materials, including polymers and resins.
Mechanism of Action
The mechanism by which trimethylsilyl 4-methoxybenzoate exerts its effects is primarily through the formation of a stable ester bond. The trimethylsilyl group increases the volatility and stability of the compound, making it suitable for various analytical and synthetic applications. The molecular targets and pathways involved include the esterification of carboxyl groups and the stabilization of reactive intermediates during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl 4-methyl-2-[(trimethylsilyl)oxy]benzoate
- Trimethylsilyl 4-methoxysalicylate
Uniqueness
Trimethylsilyl 4-methoxybenzoate is unique due to its specific esterification with the trimethylsilyl group, which imparts increased volatility and stability compared to other similar compounds. This makes it particularly useful in applications requiring high volatility and stability, such as GC-MS analysis .
Properties
CAS No. |
2078-14-0 |
---|---|
Molecular Formula |
C11H16O3Si |
Molecular Weight |
224.33 g/mol |
IUPAC Name |
trimethylsilyl 4-methoxybenzoate |
InChI |
InChI=1S/C11H16O3Si/c1-13-10-7-5-9(6-8-10)11(12)14-15(2,3)4/h5-8H,1-4H3 |
InChI Key |
AYGQUFGXOJWAHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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